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Dihydrodiol Ibrutinib-d5

Cat. No.: B1151328
M. Wt: 479.54
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Ibrutinib (B1684441) Metabolic Pathways Relevant to Dihydrodiol Formation

The biotransformation of ibrutinib in the body is extensive, leading to a variety of metabolites. One of the principal routes of metabolism involves the formation of a dihydrodiol derivative, a process that significantly alters the pharmacological activity of the parent compound.

Major Oxidative Metabolism Pathways and Key Metabolites (e.g., M37/PCI-45227)

Ibrutinib undergoes several major metabolic transformations, primarily through oxidation. nih.gov These pathways include hydroxylation of the phenyl group to form M35 and the opening of the piperidine (B6355638) ring, resulting in M34. drugbank.com However, a crucial pathway is the formation of the dihydrodiol metabolite, also known as PCI-45227 or M37. drugbank.comhyphadiscovery.com This metabolite is considered active, although its inhibitory activity against BTK is approximately 15 times lower than that of the parent drug, ibrutinib. drugbank.comnih.gov The steady-state ratio of this metabolite to the parent drug in the body can range from 1 to 2.8. researchgate.net

Role of Cytochrome P450 Enzymes in Ibrutinib Biotransformation

The metabolism of ibrutinib is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 playing the primary roles. nih.govnih.govdrugbank.com CYP2D6 contributes to a lesser extent. nih.govdrugbank.com The extensive first-pass metabolism by these enzymes, particularly CYP3A, is a major reason for ibrutinib's low oral bioavailability. nih.govmdpi.com The significant inter-individual variability in CYP3A activity contributes to the observed variability in ibrutinib exposure among patients. nih.gov

Formation of the Dihydrodiol Metabolite via Epoxidation and Hydrolysis

The pathway to the dihydrodiol metabolite (PCI-45227) begins with the CYP3A-mediated epoxidation of the ethylene (B1197577) group on the acryloyl moiety of ibrutinib. hyphadiscovery.com This reactive epoxide intermediate is then hydrolyzed by epoxide hydrolase to form the more stable dihydrodiol metabolite. hyphadiscovery.com This two-step process is a key route for the clearance of ibrutinib.

Significance of Stable Isotope-Labeled Compounds in Drug Metabolism Research

To accurately study and quantify drugs and their metabolites in biological systems, researchers rely on highly precise analytical techniques. Stable isotope-labeled compounds, such as Dihydrodiol Ibrutinib-d5, are indispensable tools in this field.

Advantages of Deuterated Analogues for Analytical Quantification

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), serve as ideal internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comacanthusresearch.com Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. kcasbio.com This allows for the correction of variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of the non-labeled compound. clearsynth.comkcasbio.com Ibrutinib-d5 is a commonly used internal standard for the quantification of ibrutinib itself. nih.govcaymanchem.com

Research Context of this compound as a Deuterated Metabolite Analogue

The use of this compound is explicitly mentioned in several validated bioanalytical methods developed for the simultaneous determination of ibrutinib and its metabolites. For instance, researchers have developed and validated sensitive LC-MS/MS assays for the quantification of both ibrutinib and dihydrodiol ibrutinib in human and mouse plasma. nih.gov These methods, which are crucial for preclinical and clinical pharmacokinetic studies, rely on deuterated internal standards, including this compound, to ensure the accuracy of the results. nih.gov

One such study detailed a validated UHPLC-MS/MS method for quantifying ibrutinib and its metabolite PCI-45227 in human cerebrospinal fluid (CSF), a critical area of research for understanding the drug's efficacy in central nervous system malignancies. The methodology underscored the necessity of using two deuterated internal standards, Ibrutinib-d5 and this compound (for PCI-45227), to achieve the most accurate quantification. nih.gov The validation of this method demonstrated its suitability for measuring low concentrations of the analytes in CSF, providing a valuable tool for clinical investigations. nih.gov

Furthermore, a high-throughput LC-MS/MS method for the therapeutic monitoring of ibrutinib and dihydrodiol ibrutinib in human plasma also highlights the use of their respective deuterated counterparts (2H5-Ibrutinib and 2H5-Dihydrodiol Ibrutinib) as internal standards. nih.gov The development of such robust analytical methods is a prerequisite for implementing precision dosing strategies, which aim to optimize treatment outcomes by accounting for the pharmacokinetic variability of ibrutinib. nih.govnih.gov

The data from these analytical methods, made reliable by the use of standards like this compound, are fundamental to constructing accurate population pharmacokinetic models. These models help to quantify the sources of variability in drug exposure and to explore the relationships between drug concentrations and clinical outcomes.

Table 1: Analytical Method Validation Parameters for Ibrutinib and Dihydrodiol Ibrutinib (PCI-45227) in Human Plasma

ParameterIbrutinibDihydrodiol Ibrutinib (PCI-45227)Reference
Linearity Range (ng/mL)0.400 - 2000.400 - 200 mdpi.com
Lower Limit of Quantification (LLOQ) (ng/mL)0.4000.400 mdpi.com
Inter-run Precision (%)<13.0<13.0 mdpi.com
Inter-run Accuracy (%)-4.8 to 5.7-4.8 to 5.7 mdpi.com

Table 2: Analytical Method Validation for Ibrutinib and Dihydrodiol Ibrutinib (PCI-45227) in Human Cerebrospinal Fluid (CSF)

ParameterIbrutinibDihydrodiol Ibrutinib (PCI-45227)Reference
Linearity Range (ng/mL)0.50 - 30.001.00 - 30.00 nih.gov
Lower Limit of Quantification (LLOQ) (ng/mL)0.501.00 nih.gov

Properties

Molecular Formula

C₂₅H₂₁D₅N₆O₄

Molecular Weight

479.54

Synonyms

1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one-d5;  1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2,3-dihydroxy-1-propanone-d5

Origin of Product

United States

Chemical Synthesis and Stereochemical Considerations of Dihydrodiol Ibrutinib D5

Synthetic Routes for Dihydrodiol Ibrutinib (B1684441) and its Deuterated Analogues

The generation of Dihydrodiol Ibrutinib-d5 for research purposes can be approached through direct chemical synthesis or by leveraging biological systems in biotransformation processes.

Preparation of this compound through Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that typically involves the initial synthesis of the deuterated parent drug, Ibrutinib-d5, followed by chemical modifications to introduce the dihydrodiol moiety.

The synthesis of Ibrutinib often utilizes a Suzuki coupling reaction as a key step. google.com For the deuterated analogue, a similar pathway is employed, incorporating an isotopically labeled starting material. One common strategy involves using phenylboronic acid-d5. This deuterated building block is coupled with the appropriate pyrazolopyrimidine core, followed by several additional steps to complete the Ibrutinib-d5 structure. researchgate.net

Once Ibrutinib-d5 is obtained, the dihydrodiol group is introduced by mimicking the metabolic pathway. This involves a two-step process:

Epoxidation: The ethylene (B1197577) group on the acryloyl moiety of Ibrutinib-d5 is first converted into a reactive epoxide intermediate.

Hydrolysis: The epoxide ring is then opened through hydrolysis to form the final trans-dihydrodiol product, this compound. This process mirrors the enzymatic action of cytochrome P450 enzymes and epoxide hydrolase in vivo. hyphadiscovery.com

The final product is then purified using techniques such as liquid chromatography to ensure high purity for its use as an analytical standard. nih.gov

Biotransformation-Assisted Synthesis of Dihydrodiol Metabolites for Research

Biotransformation offers an alternative and often stereospecific route to produce dihydrodiol metabolites. This method utilizes biological systems, such as whole-cell fungal cultures or mammalian liver microsomes, which contain the necessary enzymes to carry out the metabolic conversion. hyphadiscovery.comhyphadiscovery.com

In this approach, the deuterated parent compound, Ibrutinib-d5, is used as a substrate and incubated with the selected biological system. hyphadiscovery.com The enzymes within the system, primarily cytochrome P450 (CYP) enzymes like CYP3A4, catalyze the epoxidation of the acryloyl moiety. hyphadiscovery.comnih.gov Subsequently, epoxide hydrolase enzymes facilitate the hydrolysis of the epoxide to form the trans-dihydrodiol metabolite. hyphadiscovery.com

This method is particularly valuable for producing metabolites with the correct stereochemistry, mirroring what occurs in the human body. Following the incubation period, the desired this compound is isolated from the reaction mixture and purified. Fungal biotransformation can be scaled up to produce significant quantities of the metabolite for research needs. hyphadiscovery.com

Isotopic Labeling Strategies and Positional Specificity of Deuteration (d5)

Isotopic labeling involves the incorporation of stable isotopes, like deuterium (B1214612) (²H), into a molecule. musechem.com In this compound, the "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms.

The primary purpose of creating this deuterated analogue is for its use as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The five deuterium atoms are specifically placed on the terminal phenyl ring of the phenoxyphenyl group. This strategic placement ensures that the label is remote from the sites of metabolic activity, preventing its loss during biotransformation and ensuring it behaves chromatographically almost identically to the non-labeled analyte. researchgate.net

The synthesis is designed to incorporate the deuterium label by using a deuterated precursor, such as phenylboronic acid-d5, during the construction of the core molecular structure. researchgate.net This ensures precise and stable incorporation of the five deuterium atoms at the desired positions.

Structural Elucidation and Stereochemistry of this compound for Research Purposes

Confirming the precise chemical structure and stereochemistry of this compound is essential for its validation as a research tool. This is accomplished through a combination of advanced spectroscopic techniques. nih.gov

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Compound Identity

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound. The mass of this compound will be five mass units higher than its non-deuterated counterpart, confirming the successful incorporation of the five deuterium atoms. Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern of the molecule, which serves as a structural fingerprint and helps confirm the location of the deuterium label and the dihydrodiol group. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of organic molecules. nih.gov

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the terminal phenyl ring would be absent, providing direct evidence of deuteration at these positions.

Stereochemistry: The stereochemistry of the dihydrodiol group, which is typically a trans-dihydrodiol, can be determined using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or by analyzing the coupling constants of the protons on the diol-bearing carbons. hyphadiscovery.com

The combination of these analytical methods provides a comprehensive characterization of this compound, verifying its identity, purity, and structural integrity for use in research. nih.gov

Table of Analytical Techniques for Structural Elucidation

TechniquePurposeInformation Obtained
Mass Spectrometry (MS/MS)Confirm molecular weight and fragmentationVerification of d5 labeling; structural fingerprint. nih.gov
High-Resolution Mass Spectrometry (HRMS)Determine precise mass and elemental formulaConfirmation of the exact chemical formula. nih.gov
¹H NMRIdentify proton environmentsConfirmation of deuterium incorporation by absence of signals. hyphadiscovery.com
2D NMR (COSY, HSQC, HMBC)Determine atomic connectivityUnambiguous assignment of the molecular structure. hyphadiscovery.com

Enzymatic Formation and Metabolic Fate of Dihydrodiol Ibrutinib in Preclinical Systems

Identification and Characterization of Enzymes Mediating Dihydrodiol Formation

The generation of the dihydrodiol metabolite of ibrutinib (B1684441) is a two-step enzymatic process involving initial oxidation by Cytochrome P450 enzymes followed by hydrolysis.

Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP3A4, CYP3A5, CYP1A1)

The primary route of ibrutinib metabolism is oxidation, predominantly mediated by the Cytochrome P450 (CYP) system. nih.gov Specifically, the formation of the dihydrodiol metabolite, also known as M37 or PCI-45227, is initiated by the epoxidation of the ethylene (B1197577) group on the acryloyl moiety of ibrutinib. nih.govhyphadiscovery.com

Extensive in vitro studies have demonstrated that this epoxidation is primarily catalyzed by the CYP3A subfamily. nih.govnih.govresearchgate.net

CYP3A4: This isoform is the principal enzyme responsible for ibrutinib metabolism. nih.govnih.gov Studies using human liver microsomes and primary human hepatocytes have shown a high correlation between the rate of ibrutinib metabolite formation and both CYP3A activity and CYP3A4 protein concentration. nih.govnih.gov The expression of CYP3A4 can vary significantly between individuals, which contributes to inter-individual variability in ibrutinib metabolism. nih.gov

CYP1A1: While CYP1A1 is known to be involved in the formation of dihydrodiol metabolites from other aromatic compounds, specific evidence directly linking CYP1A1 to the formation of Dihydrodiol Ibrutinib is not prominent in the primary literature concerning ibrutinib metabolism. hyphadiscovery.com The focus remains heavily on the CYP3A subfamily.

The table below summarizes the involvement of key CYP isoforms in the initial epoxidation step leading to dihydrodiol formation.

EnzymeRole in Ibrutinib EpoxidationSupporting Evidence
CYP3A4 Major contributorHigh correlation with metabolite formation in human liver microsomes and hepatocytes. nih.govnih.gov
CYP3A5 Minor contributorModerate correlation in liver microsomes; not significant in hepatocytes. nih.gov
CYP2D6 Lesser extentImplicated in overall ibrutinib metabolism, but less so than CYP3A4 for dihydrodiol formation. nih.govresearchgate.net

Role of Microsomal Epoxide Hydrolase in Dihydrodiol Generation

Following the CYP3A-mediated epoxidation of ibrutinib, the resulting reactive epoxide intermediate is hydrolyzed to form the stable dihydrodiol metabolite. hyphadiscovery.com This critical hydrolysis step is catalyzed by microsomal epoxide hydrolase (mEH or EPHX1). hyphadiscovery.comnih.gov

The function of mEH is to convert epoxides, which can be reactive and potentially toxic, into their corresponding, more stable, and less reactive dihydrodiols. nih.gov This is a detoxification pathway, although in some cases, the dihydrodiol can be further metabolized. hyphadiscovery.comnih.gov The process involves the addition of a water molecule to the epoxide ring, resulting in the formation of two hydroxyl groups (a diol). nih.gov Therefore, the generation of Dihydrodiol Ibrutinib is a sequential reaction dependent on both CYP3A4/5 and microsomal epoxide hydrolase. nih.govhyphadiscovery.com

In Vitro Metabolic Studies in Liver Microsomes and Hepatocytes

In vitro systems such as liver microsomes and hepatocytes are standard models for studying drug metabolism. ijpsonline.com These systems have been utilized to investigate the formation of Dihydrodiol Ibrutinib, revealing species-specific differences and characterizing the kinetics of the reaction.

Species-Specific Differences in Dihydrodiol Formation (e.g., rat, dog, human hepatocytes)

The metabolism of xenobiotics can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes like CYPs. nih.govresearchgate.net Studies comparing the metabolic profile of ibrutinib in hepatocytes from rats, dogs, and humans have highlighted these differences. nih.gov

A study investigating the biotransformation of ibrutinib identified a total of 20 metabolites across the three species. nih.gov The findings indicated that:

Humans exhibited a relatively lower capability for metabolizing ibrutinib compared to the preclinical species tested. nih.gov

Dogs showed metabolic profiles that were more similar to humans than those of rats. nih.gov This suggests that the dog is a more suitable animal model for preclinical toxicity studies of ibrutinib, as its metabolic pathways more closely predict those in humans. nih.gov

Rats showed different metabolic profiles, which is a crucial consideration when extrapolating metabolic data from this species to humans. nih.govmdpi.com

These species-specific differences in metabolism underscore the importance of selecting appropriate animal models in preclinical drug development. nih.gov

Kinetic Characterization of Dihydrodiol Formation

Understanding the kinetics of metabolite formation provides insight into the efficiency of the metabolic pathway. Studies with ibrutinib have characterized these parameters.

In incubations with single-donor human liver microsomes, the formation of ibrutinib metabolites was found to be linear with a protein concentration of 0.05 mg/mL for up to 20 minutes. nih.gov A population pharmacokinetic model developed from patient data further characterized the metabolism of ibrutinib to its dihydrodiol metabolite, noting significant inter- and intra-individual variability in clearance rates for both the parent drug and the metabolite. nih.gov The clearance of ibrutinib showed 67% inter-individual and 47% intra-individual variability, while the dihydrodiol metabolite's clearance had 51% and 26% variability, respectively. nih.gov

Enzyme kinetic parameters (Km and Vmax) for the formation of two ibrutinib metabolites were established using rat liver microsomes, demonstrating the applicability of the Michaelis-Menten model to describe the kinetics of biotransformation. researchgate.net

Further Biotransformation Pathways of Dihydrodiol Ibrutinib

While Dihydrodiol Ibrutinib is a major metabolite, it is not the terminal product of biotransformation. Dihydrodiols can undergo further metabolic reactions. A potential pathway for the further metabolism of dihydrodiols is oxidation by dihydrodiol dehydrogenases. hyphadiscovery.com These enzymes catalyze the NADP-linked oxidation of trans-dihydrodiols, converting them into the corresponding catechols. hyphadiscovery.com

In addition to the dihydrodiol pathway, ibrutinib itself undergoes other biotransformations, including:

Hydroxylation: Formation of a monooxygenated metabolite (M35) through hydroxylation of the phenyl group. nih.gov

Piperidine (B6355638) Ring Opening: This leads to the formation of an alcohol metabolite (M34) and a carboxylic acid metabolite (M25). nih.gov

Glutathione (B108866) (GSH) Conjugation: Ibrutinib can also be metabolized through conjugation with glutathione, a pathway that may become more significant when oxidative metabolism by CYP enzymes is impaired. nih.govresearchgate.netnih.gov

Potential for Secondary Metabolic Reactions (e.g., Dihydrodiol Dehydrogenases)

The formation of dihydrodiol ibrutinib is a primary metabolic pathway, but this metabolite is not necessarily an endpoint. It can undergo further biotransformation through secondary metabolic reactions. One significant pathway involves the action of dihydrodiol dehydrogenases. hyphadiscovery.com These enzymes are a family that catalyzes the NADP-linked oxidation of trans-dihydrodiols of aromatic hydrocarbons, converting them into their corresponding catechols. hyphadiscovery.com This secondary reaction is a critical consideration in understanding the complete metabolic profile of ibrutinib, as the resulting catechol products may have their own pharmacological or toxicological properties.

The enzymatic conversion of a dihydrodiol to a catechol represents a shift in the chemical properties of the molecule, potentially influencing its solubility, reactivity, and ability to be conjugated and excreted. The potential for dihydrodiol ibrutinib to serve as a substrate for these dehydrogenases highlights the complexity of ibrutinib's metabolic fate beyond its initial oxidative metabolism.

Interactions with Other Metabolic Pathways (e.g., Glutathione Conjugation in Ibrutinib Metabolism)

While the formation of dihydrodiol ibrutinib is a major route of metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4, ibrutinib's metabolic profile is also significantly influenced by other pathways, most notably glutathione (GSH) conjugation. nih.govnih.gov This pathway represents a key route for extrahepatic clearance and can become particularly important when oxidative metabolism through CYP enzymes is impaired, for instance, due to co-administered drugs that are CYP3A4 inhibitors. nih.govresearchgate.net

Glutathione S-transferases (GSTs), which are highly expressed in the cytosol of various cells including those in the liver and kidney, facilitate the conjugation of ibrutinib with glutathione. nih.gov This process is an important detoxification mechanism. The resulting glutathione conjugate can then be further metabolized through a series of enzymatic steps. nih.gov This includes conversion to a cysteinyl-glycine conjugate, followed by transformation into a cysteine conjugate. nih.gov These subsequent metabolites can then be acetylated to form mercapturic acid conjugates, which are then excreted. nih.gov

Table 1: Key Enzymes in Ibrutinib Metabolism

Metabolic Pathway Key Enzyme(s) Resulting Metabolite(s)
Oxidative Metabolism Cytochrome P450 (CYP3A4, CYP2D6) Dihydrodiol Ibrutinib
Glutathione Conjugation Glutathione S-Transferases (GSTs) Ibrutinib-glutathione conjugate

| Secondary Metabolism | Dihydrodiol Dehydrogenases | Catechols |

Preclinical In Vivo Metabolism in Animal Models

Preclinical animal models are essential for characterizing the in vivo metabolism and distribution of ibrutinib and its metabolites. nih.govnih.gov Murine models, including healthy Swiss mice and transgenic models like the TCL-1 mouse, have been employed to study the pharmacokinetics and efficacy of ibrutinib. nih.govnih.gov These studies are critical for understanding how the drug and its metabolites, such as dihydrodiol ibrutinib, are absorbed, distributed, metabolized, and excreted in a whole-organism setting. youtube.com

For instance, preclinical investigations have focused on determining the plasma and brain pharmacokinetics of ibrutinib in mice to understand its ability to cross the blood-brain barrier. nih.gov Such studies provide foundational data that can be correlated with clinical observations of efficacy in central nervous system lymphomas. nih.gov Furthermore, animal models, such as Cyp3a knockout mice, have been instrumental in elucidating the roles of specific metabolic pathways. In these models, high concentrations of ibrutinib metabolites have been observed in the kidneys, providing insights into extrahepatic metabolism and potential mechanisms of toxicity. nih.govresearchgate.net

Observation of Dihydrodiol Metabolite in Animal Tissues and Biofluids

The presence of dihydrodiol ibrutinib has been confirmed in various biological matrices from preclinical animal models. nih.govnih.gov Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been used to quantify ibrutinib and its metabolites in plasma and tissue homogenates from these models. nih.gov

A study in a healthy Swiss mouse model demonstrated that ibrutinib rapidly crosses the blood-brain barrier, with maximal concentrations in the brain being close to those in the plasma. nih.gov The brain-to-plasma exposure ratio (AUC0-t brain / AUC0-t plasma) was found to be approximately 0.7, indicating significant penetration into the central nervous system. nih.gov While this particular study focused on the parent drug, the established bioanalytical methods are capable of simultaneously quantifying metabolites like dihydrodiol ibrutinib. researchgate.net

Furthermore, research utilizing Cyp3a knockout mice has revealed high concentrations of ibrutinib metabolites in the kidneys. nih.gov This finding is significant as it points to the role of extrahepatic tissues in the metabolism and accumulation of ibrutinib metabolites, which could include dihydrodiol ibrutinib, especially when the primary hepatic metabolic pathway is compromised.

Table 2: Preclinical Observations of Ibrutinib Distribution

Animal Model Tissue/Biofluid Key Finding
Swiss Mice Brain, Plasma Ibrutinib rapidly crosses the blood-brain barrier. nih.gov
Swiss Mice Brain, Plasma Brain to plasma exposure ratio (AUC) is approximately 0.7. nih.gov

| Cyp3a Knockout Mice | Kidneys | High concentrations of ibrutinib metabolites observed. nih.gov |

Advanced Analytical Methodologies for Dihydrodiol Ibrutinib D5 in Research

Development and Validation of Quantitative Bioanalytical Assays for Dihydrodiol Ibrutinib-d5 and Related Compounds

Quantitative bioanalytical assays are crucial for determining the concentration of analytes like Dihydrodiol Ibrutinib (B1684441) in complex biological matrices. The development of these assays involves optimizing sample preparation, chromatographic separation, and detection to achieve the required sensitivity, specificity, and accuracy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for the quantitative analysis of drugs and their metabolites due to its high sensitivity and selectivity. nih.gov Several LC-MS/MS methods have been developed for the simultaneous determination of Ibrutinib and its metabolite, Dihydrodiol Ibrutinib, in human plasma. nih.govmdpi.com

These methods typically use a mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions. For instance, an optimized MRM transition for Dihydrodiol Ibrutinib has been identified as m/z 475.2 → 304.2. nih.govmdpi.com The internal standard, often Ibrutinib-d5, is monitored at a transition such as m/z 446.2 → 309.2. nih.govmdpi.com Chromatographic separation is commonly achieved on C18 columns with a gradient elution using mobile phases composed of ammonium (B1175870) acetate (B1210297) or formic acid in water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The total run time for these analyses is typically short, often under 7 minutes. nih.govnih.gov

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are due to the use of columns with smaller particle sizes (typically under 2 µm). mdpi.com

Several validated UHPLC-MS/MS methods have been established for the quantification of Ibrutinib and Dihydrodiol Ibrutinib in biological matrices like human plasma and cerebrospinal fluid. nih.govresearchgate.netresearchgate.net These methods allow for the rapid and sensitive measurement of the analytes, which is critical for high-throughput analysis in preclinical and clinical research. nih.govresearchgate.net For example, a sensitive assay was developed and validated with a calibration range of 0.5-500 nM for Dihydrodiol Ibrutinib in human plasma. nih.govresearchgate.net

In quantitative mass spectrometry, an internal standard (IS) is essential for correcting analytical variability arising from sample preparation, injection volume, and matrix effects. The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte, as it shares nearly identical physicochemical properties and chromatographic behavior. researchgate.net

This compound, a deuterated version of the metabolite, serves as an excellent internal standard for the quantification of Dihydrodiol Ibrutinib. nih.gov Its use ensures high accuracy and precision in the bioanalytical method. In many developed assays, researchers also utilize Ibrutinib-d5 as the internal standard for the simultaneous quantification of both Ibrutinib and Dihydrodiol Ibrutinib. nih.govmdpi.com The SIL-IS co-elutes with the analyte but is distinguished by its higher mass, allowing for precise and reliable quantification across a range of concentrations. nih.gov

Sample Preparation Techniques for Preclinical Biological Matrices

Biological matrices such as plasma and tissue homogenates are complex mixtures containing proteins, salts, and lipids that can interfere with analysis. actapharmsci.com Therefore, effective sample preparation is a critical step to remove these interferences and isolate the analyte of interest before injection into the LC-MS/MS system. nih.gov

Protein precipitation (PPT) is the most commonly used sample preparation technique for the analysis of Dihydrodiol Ibrutinib in plasma due to its simplicity, speed, and efficiency. actapharmsci.com The method involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. nih.govmdpi.comnih.gov This process denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, can be evaporated and reconstituted in a suitable solvent before analysis. nih.govresearchgate.net For instance, a common procedure involves adding acetonitrile containing the internal standard to a 50 µL plasma sample, followed by vortexing and centrifugation. mdpi.com

Liquid-liquid extraction (LLE) is another technique used for sample clean-up. bvsalud.org LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. While potentially providing a cleaner extract than PPT, it can be more labor-intensive. actapharmsci.com In the context of Dihydrodiol Ibrutinib analysis, protein precipitation remains the more prevalent and high-throughput approach. nih.govnih.govmdpi.comnih.gov

Method Validation Parameters for Research Applications

For a bioanalytical method to be considered reliable for research applications, it must undergo a thorough validation process according to established guidelines. nih.goveuropa.eu Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. nih.gov

Published methods for Dihydrodiol Ibrutinib demonstrate robust performance across these parameters.

Selectivity: The method must be able to differentiate and quantify the analyte from other components in the sample, with no significant interference at the retention time of the analyte. mdpi.com

Linearity: Assays typically show excellent linearity over a defined concentration range. For example, validated curve ranges for Dihydrodiol Ibrutinib in human plasma have been established from 0.400 to 200 ng/mL and 0.500 to 500 ng/mL. nih.govmdpi.com

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, the accuracy should be within ±15% (±20% at the lower limit of quantitation, LLOQ), and the precision (relative standard deviation, RSD) should not exceed 15% (20% at the LLOQ). nih.goveuropa.eu Validated methods for Dihydrodiol Ibrutinib consistently meet these criteria, with reported accuracies between -8.6% and 8.4% and precision values below 15.5%. nih.gov

Matrix Effect and Recovery: The matrix effect evaluates the influence of matrix components on the ionization of the analyte, while recovery measures the efficiency of the extraction process. For Dihydrodiol Ibrutinib, matrix effects have been reported between 97.6%–109.0% and extraction recoveries between 93.9%–105.2%, indicating minimal matrix interference and efficient extraction. nih.gov

Stability: The stability of the analyte must be confirmed under various storage and handling conditions, including freeze-thaw cycles and short-term storage at room temperature, to ensure that the measured concentration reflects the original concentration in the sample. nih.govresearchgate.net

The table below summarizes key validation parameters from a representative study on the simultaneous analysis of Ibrutinib and Dihydrodiol Ibrutinib.

Validation ParameterDihydrodiol Ibrutinib (DHI)IbrutinibZanubrutinib
Linearity Range (ng/mL)0.500–5000.200–8001.00–1000
Accuracy (%)-8.6 to 8.4-8.6 to 8.4-8.6 to 8.4
Precision at LLOQ (%)<15.5<15.5<15.5
Precision at Other Levels (%)<11.4<11.4<11.4
Matrix Effect (%)97.6–109.097.6–109.097.6–109.0
Extraction Recovery (%)93.9–105.293.9–105.293.9–105.2

Data adapted from a study on the simultaneous determination of Bruton tyrosine kinase inhibitors in human plasma. nih.gov

Selectivity, Linearity, Accuracy, and Precision in Research Samples

The validation of analytical methods is essential to guarantee reliable and reproducible results for the quantification of dihydrodiol ibrutinib in various biological matrices. Key validation parameters include selectivity, linearity, accuracy, and precision.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS assays for dihydrodiol ibrutinib, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte and its deuterated internal standard in blank matrix samples (e.g., plasma from donors not receiving the drug). nih.gov

Linearity establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. For dihydrodiol ibrutinib, methods have been validated over various ranges depending on the biological matrix and study requirements. For instance, one high-throughput method in human plasma demonstrated linearity for Dihydrodiol Ibrutinib (DIB) at concentrations from 11.3 to 1096 nmol/L. nih.gov Another study validated a curve range of 0.500–500 ng/mL in human plasma. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage of deviation from the nominal concentration. Validated methods for dihydrodiol ibrutinib consistently show high accuracy. One LC-MS/MS method reported accuracy for DIB between 91.7% and 118% within its calibrated concentration range. nih.gov A separate study showed accuracies between -8.6% and 8.4%. nih.gov For analysis in cerebrospinal fluid (CSF), intra-day accuracy for the metabolite was reported in the range of -11.2% to 3.71%, with inter-day accuracy from -5.76% to 0.92%. researchgate.net

Precision measures the degree of scatter between a series of measurements of the same sample, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Assays for dihydrodiol ibrutinib demonstrate excellent precision. For example, a method for human plasma reported the relative standard deviation for DIB to be between 0.59% and 27.3%. nih.gov Another method found that the precision for samples at the lower limit of quantification was below 15.5%, while for other levels, it was below 11.4%. nih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Dihydrodiol Ibrutinib

ParameterPerformance MetricValueMatrix
Accuracy % of Nominal Value91.7% - 118%Human Plasma
Precision Relative Standard Deviation (RSD)0.59% - 27.3%Human Plasma
Linearity Calibrated Concentration Range11.3 - 1096 nmol/LHuman Plasma

Lower Limit of Quantification (LLOQ) and Sensitivity for Metabolite Detection

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. A low LLOQ is critical for characterizing the terminal elimination phase in pharmacokinetic studies and for detecting the metabolite in matrices where its concentration is expected to be low, such as cerebrospinal fluid.

Different LC-MS/MS methods have achieved varying levels of sensitivity for dihydrodiol ibrutinib. One assay established an LLOQ of 0.98 ng/mL for both ibrutinib and its dihydrodiol metabolite in plasma. mdpi.com Another method, developed for quantifying the compounds in cerebrospinal fluid, reported a slightly higher LLOQ of 1.00 ng/mL for the dihydrodiol metabolite. researchgate.netjetir.org A highly sensitive method validated for human plasma achieved an LLOQ of 0.500 ng/mL for dihydroxydiol ibrutinib. nih.gov The sensitivity of these methods allows for the accurate measurement of even low-level concentrations of the metabolite in biological samples. nih.gov

Table 2: LLOQ of Dihydrodiol Ibrutinib in Various Research Assays

LLOQMatrixAnalytical Method
0.500 ng/mLHuman PlasmaLC-MS/MS
0.98 ng/mLHuman PlasmaUPLC-MS/MS
1.00 ng/mLCerebrospinal Fluid (CSF)UHPLC-MS/MS

Stability Assessments of Dihydrodiol Ibrutinib and its Deuterated Analogues in Research Matrices

Evaluating the stability of an analyte in biological matrices under various conditions is a critical component of method validation. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Stability studies for dihydrodiol ibrutinib and its deuterated analogues have been conducted to assess degradation during sample handling, processing, and storage.

Research has shown that both ibrutinib and dihydrodiol-ibrutinib are stable under refrigerated or frozen storage conditions. nih.govresearchgate.net Benchtop stability has also been evaluated. One study assessed the stability of dihydrodiol ibrutinib in whole blood and plasma at 25°C for 6 hours. nih.gov The results indicated that while ibrutinib concentrations can decrease over time in whole blood, dihydrodiol ibrutinib remains stable, with recoveries well above the acceptable limit of 85%. nih.govresearchgate.net This suggests that for accurate therapeutic monitoring, blood samples should be processed promptly, preferably within 6 hours, and the resulting plasma should be frozen until analysis. nih.gov

Mitigating Isotopic Interferences in LC-MS/MS Assays

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative LC-MS/MS analysis because they closely mimic the analyte's behavior during sample extraction and ionization. However, a potential complication is isotopic interference or "cross-talk." nih.gov

This phenomenon can occur when naturally occurring isotopes of the non-labeled analyte contribute to the mass spectrometry signal of the deuterated internal standard. nih.gov This is more pronounced for higher molecular weight compounds and at high analyte-to-internal-standard concentration ratios. nih.gov Such interference can disrupt the linear relationship between the concentration and the peak area ratio, potentially biasing quantitative results. nih.gov To correct for this, a nonlinear calibration function can be employed, which incorporates experimentally determined constants for the specific analyte/internal standard pair to provide more accurate quantitation. nih.gov

Another potential issue is the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts during liquid chromatography. nih.govacs.org This shift in retention time can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement from co-eluting matrix components, compromising accuracy. myadlm.org While this effect is a known consideration, careful chromatographic optimization can minimize retention time differences. Furthermore, placing deuterium (B1214612) atoms in stable, non-exchangeable positions on the molecule is crucial to prevent the loss of the isotopic label during sample processing, which would compromise the integrity of the internal standard. sigmaaldrich.com

Preclinical Pharmacokinetic Research Utilizing Dihydrodiol Ibrutinib D5

Application of Dihydrodiol Ibrutinib-d5 in Animal Pharmacokinetic Studies

This compound is instrumental in animal pharmacokinetic (PK) studies, serving as a stable, labeled internal standard for the accurate measurement of both the parent drug, Ibrutinib (B1684441), and its primary active metabolite, dihydrodiol-ibrutinib. researchgate.netdntb.gov.ua This enables researchers to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of Ibrutinib in various animal models.

Assessment of Ibrutinib Metabolism and Dihydrodiol Formation in Animal Models

Preclinical studies in animal models, such as rats and dogs, have been fundamental in elucidating the metabolic pathways of Ibrutinib. fda.govvidiumah.com Following oral administration, Ibrutinib undergoes extensive metabolism, with the formation of the dihydrodiol metabolite being a primary route. fda.govhyphadiscovery.comnih.gov In vitro experiments using liver microsomes from different species, including rats, dogs, and humans, have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for this transformation. researchgate.nethyphadiscovery.comnih.gov

In rats, after a single oral dose of radiolabeled Ibrutinib, a significant portion of the radioactivity is excreted in the bile, with numerous metabolites identified. fda.gov The main circulating metabolites in rat plasma include M15, M5, and the dihydrodiol metabolite (M37 or PCI-45227). fda.gov Studies in beagle dogs have also been conducted to compare the pharmacokinetics of Ibrutinib and its formulations. bvsalud.org The use of this compound as an internal standard in these studies ensures the accuracy of the quantification of the dihydrodiol metabolite, allowing for a detailed understanding of its formation and clearance in these animal systems. dntb.gov.ua

Animal ModelKey FindingsReference
Rats - Extensive metabolism of Ibrutinib observed. - Main circulating metabolites identified as M15, M5, and the dihydrodiol metabolite (M37). - Up to 47% of radioactivity excreted in bile after an oral dose. fda.gov
Dogs - Pharmacokinetic profiles of Ibrutinib and its formulations evaluated. bvsalud.org
Mice - Genetically engineered mouse models (lacking CYP3A isoforms) showed a significant increase in Ibrutinib exposure. - Abcb1 transporter restricts brain penetration of Ibrutinib and its dihydrodiol metabolite. aacrjournals.orgaacrjournals.orgnih.gov

Investigation of Drug-Drug Interactions Affecting Ibrutinib and Metabolite Levels in Animal Systems

Animal models are critical for investigating potential drug-drug interactions (DDIs) that may alter the pharmacokinetics of Ibrutinib and its metabolites. Given that CYP3A4 is the primary enzyme responsible for Ibrutinib metabolism, co-administration with strong inhibitors or inducers of this enzyme can significantly impact its plasma concentrations. aacrjournals.orgaacrjournals.org

Preclinical studies in mice have demonstrated the profound effect of CYP3A inhibition on Ibrutinib exposure. aacrjournals.orgaacrjournals.org In wild-type mice, the administration of CYP3A inhibitors like cobicistat (B1684569) or ketoconazole (B1673606) prior to Ibrutinib led to a substantial increase in the area under the curve (AUC) of Ibrutinib. aacrjournals.orgaacrjournals.org Conversely, these inhibitors had no significant effect on Ibrutinib levels in mice genetically engineered to lack all CYP3A isoforms, confirming the central role of this enzyme in Ibrutinib's metabolism. aacrjournals.orgaacrjournals.org These animal DDI studies, facilitated by the accurate measurement of Ibrutinib and its dihydrodiol metabolite using this compound, provide crucial insights into managing potential interactions in a clinical setting. dntb.gov.ua

Use of Stable Isotope-Labeled Microtracers in Absolute Bioavailability Research (Non-Human)

The use of stable isotope-labeled (SIL) compounds as microtracers represents an advanced approach in non-human absolute bioavailability studies. This technique avoids the need for extensive toxicology studies that are typically required for intravenous formulations of a new drug. nih.gov

Innovative Study Designs Combining Labeled and Unlabeled Doses

An innovative study design involves the simultaneous administration of an oral therapeutic dose of the unlabeled drug and an intravenous (IV) microdose of its stable isotope-labeled counterpart. nih.govtandfonline.com This allows for the direct determination of absolute bioavailability in a single study period. The use of a SIL microdose, typically ≤100 μg, is considered safe without requiring additional IV toxicology data. nih.gov This approach has been successfully applied in preclinical settings, such as in monkey studies, to validate the absence of an isotope effect on drug exposure before proceeding to human trials. acs.org The ability to quantify the low concentrations of the SIL tracer in the presence of the high concentrations of the unlabeled oral dose relies on sensitive bioanalytical methods like LC-MS/MS, where a deuterated internal standard like this compound would be essential for the accurate quantification of the corresponding deuterated metabolite.

Population Pharmacokinetic Modeling in Preclinical Research

Population pharmacokinetic (PopPK) modeling is a powerful tool used in preclinical research to analyze sparse and dense pharmacokinetic data from animal studies. It helps to identify sources of variability and to develop robust models that can be scaled to predict human pharmacokinetics. amegroups.orgamegroups.cn

Development of Compartmental Models for Ibrutinib and its Metabolites in Animal Data

In preclinical research, compartmental models are developed to describe the pharmacokinetic profiles of Ibrutinib and its metabolites, including dihydrodiol-ibrutinib, based on data from animal studies. aacrjournals.orgaacrjournals.org These models often consist of multiple compartments to represent the absorption, distribution, and elimination phases of the drug and its metabolites. researchgate.netnih.gov For instance, a two-compartment model has been used to characterize the pharmacokinetics of Ibrutinib in patients, and similar principles are applied to preclinical data. researchgate.net

Data from genetically engineered mouse models have been instrumental in refining these models, particularly in quantifying the impact of CYP3A-mediated metabolism on Ibrutinib's bioavailability. aacrjournals.orgaacrjournals.org By fitting the pharmacokinetic data from these animal studies to various compartmental models, researchers can estimate key parameters such as clearance, volume of distribution, and the rate of metabolite formation. This modeling effort, supported by accurate bioanalytical data obtained using this compound, allows for a more comprehensive understanding of Ibrutinib's disposition in preclinical species and aids in the design of first-in-human studies. dntb.gov.ua


Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used in preclinical research to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body. These models integrate physicochemical properties of the compound with physiological and anatomical data of the species being studied. For complex metabolic pathways, such as that of ibrutinib, PBPK models are invaluable for predicting human pharmacokinetics from preclinical data and for exploring the impact of intrinsic and extrinsic factors on drug exposure.

In the context of ibrutinib and its primary active metabolite, dihydrodiol ibrutinib (PCI-45227), PBPK models are instrumental in understanding the drug's disposition. The development and validation of these models rely on high-quality in vitro and in vivo preclinical data. A critical component of generating this data is the accurate quantification of both the parent drug and its metabolites in biological matrices.

This is where the deuterated internal standard, this compound, plays a crucial, albeit indirect, role. As a stable isotope-labeled analog of the dihydrodiol metabolite, this compound is utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.com The use of such an internal standard is essential for correcting for variability during sample preparation and analysis, thereby ensuring the precision and accuracy of the concentration-time data obtained from preclinical pharmacokinetic studies. clearsynth.comkcasbio.com This high-fidelity data is the foundation upon which robust and predictive PBPK models are built.

While specific PBPK models explicitly detailing the use of this compound are not extensively published, the principles of their development necessitate the precise quantification that this internal standard affords. Preclinical PBPK models for ibrutinib would typically incorporate parameters derived from in vitro assays and in vivo animal studies to simulate the pharmacokinetic profiles of ibrutinib and dihydrodiol ibrutinib.

Detailed Research Findings

A preclinical PBPK model for ibrutinib would be constructed using software that simulates various physiological compartments. Key parameters that would be informed by preclinical studies (utilizing precise analytical methods) are presented in the table below. These parameters are essential for predicting the systemic exposure of both ibrutinib and its dihydrodiol metabolite.

Table 1: Key Preclinical Parameters for a PBPK Model of Ibrutinib and Dihydrodiol Ibrutinib

ParameterIbrutinibDihydrodiol IbrutinibRelevance to PBPK Model
Molecular Weight ( g/mol ) 440.5474.5Influences diffusion and transport rates.
LogP 3.74Lower than IbrutinibPredicts membrane permeability and tissue distribution.
pKa 5.0 (weak base)Not availableAffects solubility and absorption at different pH values.
Fraction Unbound in Plasma (fu) 0.027Not availableDetermines the fraction of drug available for distribution and elimination.
Blood-to-Plasma Ratio ~1Not availableDescribes the distribution of the drug between red blood cells and plasma.
Intrinsic Clearance (CLint) - CYP3A4 HighLowPrimary metabolic pathway for the formation of the dihydrodiol metabolite.
Intrinsic Clearance (CLint) - Other CYPs Minor (e.g., CYP2D6)Not availableSecondary metabolic pathways.
Tissue-to-Plasma Partition Coefficients (Kp) VariousVariousPredicts the extent of drug distribution into different tissues and organs.

The PBPK model, once constructed with these preclinical data, can then be used to simulate concentration-time profiles in various tissues and in plasma. The accuracy of these simulations is highly dependent on the quality of the input parameters, underscoring the importance of precise bioanalytical methods that employ internal standards like this compound. The model can then be validated by comparing its predictions against observed pharmacokinetic data from preclinical species.

Furthermore, these validated preclinical PBPK models serve as a basis for extrapolation to human pharmacokinetics. By replacing the physiological parameters of the preclinical species with human physiological data, researchers can predict human drug exposure and explore potential drug-drug interactions, for instance, with inhibitors or inducers of CYP3A4. nih.govamegroups.cnscilifelab.se The predicted concentrations of the dihydrodiol metabolite are also of interest, as despite its lower potency, its systemic exposure can be significant. nih.govveeprho.com

Mechanistic Insights and Biological Relevance of Dihydrodiol Ibrutinib in Research Models

Understanding Drug Metabolism Pathways through Dihydrodiol Ibrutinib-d5 Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in vivo without the use of radioactive materials. nih.govnih.gov The use of this compound, a deuterated version of the metabolite, provides a precise tool for these investigations. The five deuterium (B1214612) atoms increase the mass of the molecule by five atomic mass units. This mass difference allows for its unambiguous detection and differentiation from the naturally occurring (non-labeled) metabolite using mass spectrometry. nih.gov By administering this compound to a research model, scientists can accurately track its journey through various metabolic pathways.

Once this compound is introduced into a biological system, its metabolic fate can be meticulously followed. nih.gov As the labeled metabolite is further processed by enzymes, the deuterium label is carried over to subsequent downstream products. By analyzing samples (such as plasma, urine, or feces) with mass spectrometry, researchers can identify new mass signals corresponding to these deuterated downstream metabolites. This methodology allows for the unequivocal identification of metabolic routes and the chemical structures of previously unknown intermediates, providing a detailed map of the biotransformation cascade of the dihydrodiol metabolite. nih.gov

While the formation of Dihydrodiol Ibrutinib is an oxidative process mediated primarily by cytochrome P450 enzymes, drugs can also be eliminated via non-oxidative pathways. hyphadiscovery.comnih.gov For ibrutinib, an important non-oxidative route is glutathione (B108866) (GSH) conjugation. nih.govresearchgate.netresearchgate.net This pathway can become particularly significant when oxidative metabolism is impaired, for instance, due to drug-drug interactions. nih.gov Using a tracer like this compound enables researchers to quantify the flux through these alternative pathways. By measuring the formation of deuterated GSH-conjugates or subsequent mercapturic acid derivatives, it is possible to determine the quantitative importance of non-oxidative metabolism in the clearance of the dihydrodiol metabolite, offering a more complete picture of its disposition. researchgate.net

Future Directions and Emerging Research Applications of Dihydrodiol Ibrutinib D5

Advancements in Analytical Technologies for Metabolite Profiling

The use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques, particularly in mass spectrometry. nih.gov While Dihydrodiol Ibrutinib-d5 is already used as an internal standard for accurate quantification, its future utility in metabolite profiling is expected to grow with advancements in analytical technologies.

High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) techniques are continually evolving, offering greater sensitivity and resolution. nih.gov The application of this compound in these advanced platforms could enable more precise and detailed metabolic profiling. For instance, it could be used in "stable isotope labeling in metabolomics" (SILM) studies to trace the metabolic fate of Ibrutinib (B1684441) and its transformation into the dihydrodiol metabolite within complex biological systems. nih.gov By introducing a known amount of the deuterated standard, researchers can more accurately track the kinetics of metabolite formation and elimination, distinguishing it from endogenous molecules.

Future analytical methods may also involve more sophisticated techniques like ion mobility-mass spectrometry, which separates molecules based on their shape as well as their mass-to-charge ratio. The distinct mass of this compound would be invaluable in such studies for unambiguous identification and characterization of Ibrutinib's metabolic pathways.

Table 1: Current and Potential Analytical Applications of this compound

Application AreaCurrent UsePotential Future Advancements
Quantitative Bioanalysis Internal Standard for LC-MSUse in more sensitive HRMS for microdosing studies
Metabolite Identification Reference standard for retention time and massTracer in stable isotope labeling studies to elucidate metabolic pathways
Metabolic Flux Analysis Not establishedTo quantify the rate of formation and turnover of Dihydrodiol Ibrutinib

Expanded Applications in Mechanistic Toxicology Studies (Non-Clinical)

Currently, there is a lack of published non-clinical mechanistic toxicology studies specifically utilizing this compound. However, the use of deuterated compounds in toxicology is a well-established strategy to investigate the role of metabolism in drug-induced toxicity. nih.govresearchgate.net

The deuterium (B1214612) atoms in this compound can alter its metabolic rate due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. nih.gov This property can be exploited in non-clinical studies to investigate whether the formation or subsequent metabolism of the dihydrodiol metabolite contributes to any observed toxicity of Ibrutinib. For example, if deuteration at a specific site slows down the metabolism of the dihydrodiol metabolite and this correlates with a change in a toxicity endpoint, it would provide strong evidence for the role of that metabolic step in the toxic effect. jscimedcentral.com

Integration into Advanced Computational Modeling and Simulation Frameworks

At present, specific computational modeling and simulation frameworks incorporating this compound are not described in the available literature. However, the integration of data from stable isotope-labeled compounds into pharmacokinetic and pharmacodynamic (PK/PD) models is an emerging area of research. acs.orged.ac.uk

Data generated using this compound as a tracer can be used to develop more sophisticated and accurate physiologically based pharmacokinetic (PBPK) models. These models aim to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. By providing precise data on the rate of formation and clearance of the dihydrodiol metabolite, the deuterated analog can help to refine these models, leading to better predictions of drug behavior in different patient populations. nih.gov

Furthermore, computational methods are being developed to predict the impact of deuteration on drug metabolism. compchemday.org While still an area of active research, these in silico tools could potentially be used to guide the design of studies involving this compound and to interpret the results.

Potential as a Research Probe for Enzymatic Activity or Transporter Function (Non-Clinical)

There is currently no direct evidence of this compound being used as a research probe for enzymatic activity or transporter function. However, based on the principles of drug metabolism research, it has the potential for such applications.

Stable isotope-labeled molecules can be used as probes to study the activity of specific drug-metabolizing enzymes and drug transporters. nih.govmanchester.ac.uk For instance, the rate of formation of this compound from a deuterated Ibrutinib precursor in the presence of various recombinant human cytochrome P450 enzymes could be measured to identify the specific enzymes responsible for this metabolic pathway.

Similarly, this compound could be used in in vitro systems, such as cells overexpressing specific drug transporters, to investigate whether it is a substrate for these transporters. This would be valuable for understanding the mechanisms of its distribution and elimination from the body. The use of the deuterated form would allow for its easy detection and quantification by mass spectrometry, even in the presence of other, non-deuterated compounds.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodological Answer : Implement quality control (QC) protocols:
  • Synthetic Reproducibility : NMR and HRMS verify purity (>98%) and deuteration efficiency (≥95%).
  • Stability Monitoring : Store batches at -80°C with desiccants; re-test every six months.
  • Cross-Calibration : Compare new batches against a reference standard using a validated bioanalytical method .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.